REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:34])[NH:7][C:8]1[CH:13]=[C:12]([NH:14][C:15]([C:17]2NC(C(F)(F)F)=N[C:21]=2[C:22]2[CH:27]=[CH:26]C(F)=CC=2)=O)[CH:11]=[CH:10][C:9]=1C)([CH3:4])([CH3:3])[CH3:2].ClC1C=C2C(=CC=1)[N:42]=[CH:41][N:40]([CH3:46])[C:39]2=[O:47].C[O-].[Na+].[CH:51]1C=CC2N=CNC(=O)C=2C=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CCOC(C)=O.C1(C)C=CC=CC=1>[CH3:51][C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:6](=[O:34])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:13][C:12]=1[NH:14][C:15]1[CH:17]=[C:21]2[C:22](=[CH:27][CH:26]=1)[N:42]=[CH:41][N:40]([CH3:46])[C:39]2=[O:47] |f:2.3,5.6.7.8.9|
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Name
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2-methyl-5-t-butylcarbamate aniline
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Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NC1=C(C=CC(=C1)NC(=O)C=1NC(=NC1C1=CC=C(C=C1)F)C(F)(F)F)C)=O
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Name
|
|
Quantity
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2.19 g
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Type
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reactant
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Smiles
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ClC=1C=C2C(N(C=NC2=CC1)C)=O
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Name
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NaOMe
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Quantity
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1.51 g
|
Type
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reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)C(=O)NC=N2
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Name
|
|
Quantity
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309 mg
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was refluxed for 8 hours when it
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Duration
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8 h
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Type
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WASH
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Details
|
washed with sodium bicarbonate (2×100 mL), water (2×100 mL)
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Type
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CUSTOM
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Details
|
The light brown solid was then purified by flash chromatography on silica (70% EtOAc/Hex)
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Name
|
|
Type
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product
|
Smiles
|
CC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)NC=1C=C2C(N(C=NC2=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.33 mmol | |
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |